molecular formula C10H8Cl2O3 B189063 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid CAS No. 50597-19-8

4-(3,4-Dichlorophenyl)-4-oxobutanoic acid

Cat. No. B189063
CAS RN: 50597-19-8
M. Wt: 247.07 g/mol
InChI Key: DPCXOOJTAKKWIC-UHFFFAOYSA-N
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Description

The compound “4-(3,4-Dichlorophenyl)-4-oxobutanoic acid” is a derivative of butanoic acid, which is a four-carbon carboxylic acid. The “4-(3,4-Dichlorophenyl)” part of the name suggests that a 3,4-dichlorophenyl group is attached to the fourth carbon of the butanoic acid .


Molecular Structure Analysis

The molecular structure of this compound would consist of a four-carbon chain (butanoic acid) with a carboxyl group (-COOH) at one end and a 3,4-dichlorophenyl group attached to the fourth carbon .


Chemical Reactions Analysis

Carboxylic acids, such as butanoic acid, can undergo a variety of reactions, including reduction to primary alcohols, esterification with alcohols, and reaction with amines to form amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Carboxylic acids are typically polar due to the presence of the carboxyl group, and they can form hydrogen bonds, which often makes them soluble in water .

Scientific Research Applications

Molecular Docking and Vibrational Studies

4-(3,4-Dichlorophenyl)-4-oxobutanoic acid derivatives have been studied for their molecular docking, vibrational properties, and potential biological activities. In a comparative study involving similar compounds, molecular docking revealed that these derivatives could inhibit Placenta growth factor (PIGF-1), suggesting their relevance in pharmacological research (Vanasundari et al., 2018).

Spectroscopic Analysis

Spectroscopic analysis, including FT-IR, NMR, and X-ray diffraction studies, of similar butanoic acid derivatives, has been conducted to understand their structural and electronic properties. Such studies contribute to our knowledge of these compounds at a molecular level, potentially aiding in the development of new materials or drugs (Rahul Raju et al., 2015).

Nonlinear Optical Materials

Research on butanoic acid derivatives, closely related to 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid, has indicated their potential as candidates for nonlinear optical materials. This stems from their dipole moment and hyperpolarizability properties, which are essential for such materials (Vanasundari et al., 2018).

Inhibition of Kynurenine 3-Hydroxylase

Some derivatives of 4-Phenyl-4-oxo-butanoic acid, which share structural similarities with 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid, have been identified as inhibitors of kynurenine 3-hydroxylase. This enzyme plays a crucial role in tryptophan degradation, and its inhibition can help counteract neuronal excitotoxic damage (Giordani et al., 1998).

Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of various heterocyclic compounds, which are of significant interest in pharmaceutical research. This includes the preparation of derivatives showing antimicrobial and antifungal activities, demonstrating the compound's utility in drug development (Sayed et al., 2003).

Environmental Applications

In environmental science, related dichlorophenyl compounds have been studied for their role in oxidative degradation of pollutants. This research is crucial for developing new methods for water treatment and environmental remediation (Bokare and Choi, 2011).

Safety And Hazards

The safety and hazards of a compound depend on its specific properties. Carboxylic acids can be corrosive and irritating to the skin and eyes .

properties

IUPAC Name

4-(3,4-dichlorophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O3/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCXOOJTAKKWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60302592
Record name 4-(3,4-dichlorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60302592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dichlorophenyl)-4-oxobutanoic acid

CAS RN

50597-19-8
Record name 50597-19-8
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(3,4-dichlorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60302592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3,4-Dichlorophenyl)-4-oxobutyric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
EA Steck, RP Brundage, LT Fletcher - Journal of the American …, 1953 - ACS Publications
Pyridazine derivatives do notappear to occur in natural products, and also have been relatively neg-lected in the investigation of potential pharmaceuticals. Some pyridazines have …
Number of citations: 51 pubs.acs.org
GJ Quallich, MT Williams… - The Journal of Organic …, 1990 - ACS Publications
Friedel-Crafts synthesis of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, a key intermediate in the preparation of the Page 1 J. Org. Chem. 4971-4973 4971 this may …
Number of citations: 40 pubs.acs.org
F Meyer, R Frey, M Ligibel, E Sager, K Schroer… - ACS …, 2021 - ACS Publications
Modification of aliphatic C–H bonds in a regio- and stereoselective manner can pose a formidable challenge in organic chemistry. In this context, the use of nonheme iron and α-…
Number of citations: 17 pubs.acs.org
BV Pawar - lib.unipune.ac.in
CHAPTER-4 Deprotection of Allyl group by using Sodium borohydride or lodinedimethylsulphoxidein A llyesters, A llylethersanda-A llylesters This chapter is divided into three sections. …
Number of citations: 2 lib.unipune.ac.in
IAT Ximenes, PCO de Oliveira, CA Wegermann… - … of Pharmaceutical and …, 2021 - Elsevier
Enzyme inhibitors represent a substantial fraction of all small molecules currently in clinical use. Therefore, the early stage of drug-discovery process and development efforts are …
Number of citations: 29 www.sciencedirect.com

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